Mesembrinol
Overview
Description
Mesembrinol is an alkaloid found in Sceletium tortuosum . It has a chemical formula of C17H25NO3 and a molar mass of 291.391 g·mol−1 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Mesembrinol, related alkaloids such as Mesembrine have been synthesized. The first total synthesis of Mesembrine was reported by Shamma, et al. in 1965. This route has 21 steps, which was among the longest synthetic routes for Mesembrine .
Molecular Structure Analysis
Mesembrinol has a molecular formula of C17H25NO3 and an average mass of 291.385 Da . It is characterized by 3 defined stereocentres .
Physical And Chemical Properties Analysis
Mesembrinol has a chemical formula of C17H25NO3 and a molar mass of 291.391 g·mol−1 .
Scientific Research Applications
Psychoactive Properties and Therapeutic Potential : Mesembrinol, a chiral alkaloid found in species of the succulent genus Sceletium, is used traditionally in South Africa to manage central nervous system disorders. It is a potent inhibitor of the serotonin transporter (SERT), more so than fluoxetine (Prozac). This characteristic has led to its use in consumer products aimed at mental health. Mesembrinol is interesting for both its biological activities and its challenging chemical structure, stimulating research in synthetic chemistry (Makolo, Viljoen, & Veale, 2019).
Synthetic Studies : The unique chemical structure of Mesembrinol, particularly its cis-3a-aryloctahydroindole moiety, poses a challenge for synthetic chemists. Various studies have been conducted to synthesize Mesembrinol due to its therapeutic value as a selective serotonin reuptake inhibitor, which is useful in treating depression (Albadry, Rotte, Lasonkar, Chittiboyina, & Khan, 2016).
Pharmacological Review : A comprehensive review of the pharmacology of mesembrine alkaloids, including Mesembrinol, highlights its role as a serotonin reuptake inhibitor, supporting its traditional use as an antidepressant. Additionally, mesembrenone, another major alkaloid, shows potent PDE4 inhibitory activity. This review discusses the chemistry, analysis, and pharmacological aspects of Mesembrinol and related alkaloids (Krstenansky, 2017).
properties
IUPAC Name |
(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOZVRLWHOBN-COXVUDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1C[C@@H](CC2)O)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331739 | |
Record name | Mesembrinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesembrinol | |
CAS RN |
23544-42-5 | |
Record name | (-)-Mesembranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23544-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesembrinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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